N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes two pyrazole rings, an aminocarbonyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the aminocarbonyl and trifluoromethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(CHLOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
- N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(FLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
The presence of the trifluoromethyl group in N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity.
Properties
Molecular Formula |
C11H11F3N6O2 |
---|---|
Molecular Weight |
316.24 g/mol |
IUPAC Name |
N-(5-carbamoyl-1-methylpyrazol-4-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H11F3N6O2/c1-19-6(3-7(18-19)11(12,13)14)10(22)17-5-4-16-20(2)8(5)9(15)21/h3-4H,1-2H3,(H2,15,21)(H,17,22) |
InChI Key |
GOPSZFFLNXEJCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=C(N(N=C2)C)C(=O)N |
Origin of Product |
United States |
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